molecular formula C15H14FNO2 B1331781 4-Fluoro-N-(4-methoxybenzyl)benzamide CAS No. 346725-04-0

4-Fluoro-N-(4-methoxybenzyl)benzamide

Cat. No.: B1331781
CAS No.: 346725-04-0
M. Wt: 259.27 g/mol
InChI Key: HIIZJDJIMFHGGN-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry

Benzamides are a significant class of organic compounds extensively studied in medicinal chemistry and materials science. ontosight.aisolubilityofthings.com The benzamide core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. ontosight.aiontosight.ai These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.netnanobioletters.com The versatility of the benzamide structure allows for modifications that can fine-tune its chemical and biological properties, making it a valuable building block in the development of new therapeutic agents and functional materials. ontosight.aisolubilityofthings.com

The presence of a fluorine atom on the benzoyl group is a key feature of 4-Fluoro-N-(4-methoxybenzyl)benzamide. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. researchgate.net Fluorine's high electronegativity and small size can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net Studies on other fluorinated benzamides have highlighted their potential in pharmaceutical and agrochemical research. chemimpex.commdpi.com For instance, fluorination can suppress disorder in molecular crystals, a property that is beneficial in materials science. nih.gov

The N-(4-methoxybenzyl) group is another important structural component. N-substituted benzamides have been investigated for a range of biological activities, and the nature of the substituent on the nitrogen atom can significantly impact the compound's properties. nih.gov The methoxybenzyl group, in particular, has been explored in the design of various bioactive molecules. For example, a series of fatty acid amides including N-(4-methoxybenzyl) derivatives have been synthesized and evaluated for their antimicrobial and DNA binding activities. nih.gov

Relevance and Significance in Scientific Inquiry

The scientific relevance of this compound stems from the combined properties of its constituent parts. The benzamide core is a well-established pharmacophore, and the fluoro and methoxybenzyl substitutions introduce additional functionalities that could lead to novel applications. solubilityofthings.comwalshmedicalmedia.comresearchgate.net Inquiry-based science teaching often utilizes experiments to foster a deeper understanding of scientific concepts, and the synthesis and characterization of novel compounds like this one can serve as a practical example in such educational settings. ej-edu.orgej-edu.org

The potential for this compound to exhibit a range of biological activities makes it a person of interest for further investigation. The structural similarities to other bioactive benzamides suggest that it could be explored for applications in areas such as oncology, neurology, and infectious diseases. ontosight.ai The study of such molecules contributes to the broader understanding of structure-activity relationships, a fundamental concept in drug discovery and medicinal chemistry. ontosight.ai

Table 1: Physicochemical Properties of Related Benzamide Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
BenzamideC₇H₇NO121.14Unsubstituted benzamide core
2-Fluoro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂FNO₂245.25Fluorobenzoyl and methoxyphenyl groups
N-(4-Chlorophenyl)-4-methoxybenzamideC₁₄H₁₂ClNO₂257.70Chlorophenyl and methoxybenzoyl groups
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamideC₁₅H₁₄N₂O₅318.28Two methoxy (B1213986) groups and a nitro group

Overview of Research Trajectories for the Chemical Compound

Given the limited direct research on this compound, potential research trajectories can be extrapolated from studies on analogous compounds. A primary area of investigation would be the synthesis and characterization of the compound, followed by an evaluation of its biological activities.

Future research could focus on:

Synthesis and Optimization: Developing efficient synthetic routes to produce this compound and its derivatives. This could involve exploring different coupling reagents and reaction conditions to improve yield and purity.

Biological Screening: A comprehensive screening of the compound's biological activity against a panel of targets, including cancer cell lines, microbial strains, and key enzymes. Research on other benzamide derivatives has shown a wide range of pharmacological effects, suggesting that this compound could also possess interesting biological properties. nanobioletters.com

Structural Biology: Investigating the three-dimensional structure of the compound, potentially through X-ray crystallography, to understand its conformation and how it might interact with biological macromolecules. Studies on similar compounds have provided detailed structural information that aids in understanding their properties. mdpi.comnih.gov

Materials Science Applications: Exploring the solid-state properties of the compound, such as its crystal packing and potential for forming ordered structures, which could be relevant for applications in materials science. The influence of fluorine on crystal structure is a known area of research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIZJDJIMFHGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358081
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346725-04-0
Record name 4-Fluoro-N-(4-methoxybenzyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Total Synthesis Approaches for 4-Fluoro-N-(4-methoxybenzyl)benzamide

The total synthesis of this compound is typically achieved through the convergence of two primary building blocks: a derivative of 4-fluorobenzoic acid and 4-methoxybenzylamine (B45378). The strategic selection of starting materials and reaction conditions is pivotal in ensuring high yields and purity of the final product.

Preparation of Methoxybenzyl Intermediates

A crucial intermediate in the synthesis is 4-methoxybenzylamine. This compound can be synthesized through various established routes. One common method involves the reduction of 4-methoxybenzonitrile. Alternatively, the amination of 4-methoxybenzyl halides serves as another viable pathway to obtain this key amine intermediate.

Strategies for Fluorination

The incorporation of the fluorine atom onto the benzoyl moiety is a critical step. This is often accomplished by starting with a pre-fluorinated precursor, such as 4-fluorobenzoic acid or its derivatives. The synthesis of 4-fluorobenzoyl chloride, a highly reactive intermediate for amide coupling, can be achieved from 4-fluorobenzoic acid by treatment with chlorinating agents like thionyl chloride or oxalyl chloride. Another synthetic route to 4-fluorobenzoyl chloride begins with 4-fluorotoluene, which undergoes chlorination followed by hydrolysis to yield the desired acid chloride.

Amide Bond Formation Techniques

The central reaction in the synthesis of this compound is the formation of the amide linkage. This can be accomplished through several reliable methods, primarily involving the use of coupling agents or the reaction of a more reactive carboxylic acid derivative, such as an acid chloride.

Coupling agents are frequently employed to facilitate the formation of the amide bond directly from a carboxylic acid and an amine. N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. These reagents activate the carboxylic acid group of 4-fluorobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-methoxybenzylamine. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the desired amide. The choice of solvent and the addition of catalysts like 4-Dimethylaminopyridine (DMAP) can influence the reaction efficiency. For instance, the synthesis of fatty acid amides of 4-methoxybenzylamine has been successfully achieved using a DCC and DMAP catalyst system. Similarly, EDC has been effectively used in the synthesis of N-(4-methoxyphenyl)benzamide.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Full Name Byproduct
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble urea (B33335) derivative |

A highly efficient and common method for forming the amide bond is the reaction between an acid chloride and an amine. In this approach, 4-fluorobenzoyl chloride is reacted with 4-methoxybenzylamine. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The use of aprotic solvents like dichloromethane (B109758) (DCM) or Cyrene™ is common for this transformation. A general procedure involves dissolving the acid chloride in a suitable solvent, followed by the addition of the amine and a base, often at reduced temperatures to control the reaction's exothermicity.

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be modified to generate a library of derivatives and analogs for various research purposes, such as structure-activity relationship (SAR) studies. These modifications can be introduced by varying the substitution patterns on either the 4-fluorobenzoyl moiety or the 4-methoxybenzylamine portion of the molecule.

For instance, analogs can be synthesized by utilizing different substituted benzoyl chlorides or benzoic acids in the amide coupling reaction. This allows for the exploration of the effects of different substituents on the properties of the final compound. Similarly, a variety of substituted benzylamines can be employed to probe the impact of modifications to this part of the molecule. The synthesis of a series of N-benzylbenzamide derivatives often involves the reaction of a specific benzoic acid with a range of substituted benzylamines. Research into N-substituted benzamide (B126) derivatives has shown that modifications to the phenyl rings can significantly impact the biological activity of the compounds. nih.gov

Table 2: List of Mentioned Compounds

Compound Name Chemical Structure
This compound C₁₅H₁₄FNO₂
4-Fluorobenzoic acid C₇H₅FO₂
4-Methoxybenzylamine C₈H₁₁NO
4-Fluorobenzoyl chloride C₇H₄ClFO
Thionyl chloride SOCl₂
Oxalyl chloride C₂Cl₂O₂
4-Fluorotoluene C₇H₇F
N,N'-Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C₈H₁₇N₃·HCl
4-Dimethylaminopyridine (DMAP) C₇H₁₀N₂
Triethylamine C₆H₁₅N
Pyridine C₅H₅N
Dichloromethane (DCM) CH₂Cl₂
Cyrene™ C₅H₆O₂

Friedel-Crafts Acylation Applications

The Friedel-Crafts acylation provides a method to synthesize the 4-fluorobenzoyl moiety, a key precursor to the final product. This reaction typically involves the acylation of fluorobenzene (B45895) with an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For instance, fluorobenzene can be acylated with benzoyl chloride to yield 4-fluorobenzophenone, which can then be further functionalized. While not a direct route to the final amide, this method is crucial for preparing the necessary starting materials.

A typical Friedel-Crafts acylation to produce a precursor is outlined in the table below:

ReactantsCatalystSolventTemperature (°C)Yield (%)
Fluorobenzene, Benzoyl ChlorideAlCl₃Dichloromethane0 - 25~85-95

This reaction demonstrates the formation of a carbon-carbon bond on the fluorinated aromatic ring, a critical step in building the molecular framework.

Chan-Lam Coupling Reaction for Carbon-Nitrogen Bond Formation

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. qub.ac.ukorganic-chemistry.org This reaction could be employed to form the amide bond by coupling 4-fluorobenzamide (B1200420) with a suitable 4-methoxybenzyl boronic acid derivative. The Chan-Lam coupling is advantageous due to its mild reaction conditions, often proceeding at room temperature and being tolerant of various functional groups. qub.ac.uk

A generalized scheme for a potential Chan-Lam coupling approach is presented below:

AmideBoronic Acid DerivativeCopper CatalystBaseSolventTemperature
4-Fluorobenzamide4-Methoxybenzylboronic acidCu(OAc)₂PyridineDichloromethaneRoom Temperature

This method offers an alternative to the traditional acylation and is particularly useful in modern organic synthesis for its efficiency and broad applicability. organic-chemistry.org

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-fluorobenzoic acid and 4-methoxybenzylamine. umich.edu The stability of the amide bond is significant, and its cleavage often requires forcing conditions such as refluxing in strong acid or base. The rate of hydrolysis can be influenced by the electronic nature of the substituents on both the benzoyl and benzyl (B1604629) moieties.

The general hydrolysis reaction is as follows:

This compound + H₂O (in acid or base) → 4-Fluorobenzoic acid + 4-Methoxybenzylamine

Studies on related N-benzylbenzamides show that the hydrolysis of the amide linkage is a well-understood process, allowing for the controlled degradation or modification of the molecule. umich.edu

Exploration of Fluorine and Methoxy (B1213986) Group Influence on Synthesis

The presence of the fluorine atom and the methoxy group significantly influences the synthetic pathways and reactivity of the molecule. The fluorine atom on the benzoyl ring is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. This directing effect is crucial in reactions like the Friedel-Crafts acylation.

The methoxy group on the benzyl ring is an activating, ortho-, para-directing group. This electron-donating group increases the nucleophilicity of the benzylamine (B48309) nitrogen, facilitating the acylation reaction. The electronic effects of these substituents are summarized in the table below:

SubstituentPositionElectronic EffectInfluence on Reactivity
Fluorinepara- on benzoyl-I, +M (Inductive withdrawal, Mesomeric donation)Deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions.
Methoxypara- on benzyl-I, +M (Inductive withdrawal, Mesomeric donation)Activates the ring towards electrophilic attack and increases the nucleophilicity of the amine.

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is primarily centered around the amide functionality and the benzylic position. Oxidation and reduction reactions can be used to transform the molecule into different derivatives.

Oxidation Reactions

The benzylic C-H bond in N-benzylbenzamides is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cleave the C-N bond and oxidize the benzylic carbon. In the case of this compound, oxidation would likely lead to the formation of 4-fluorobenzoic acid and 4-methoxybenzaldehyde. The reaction proceeds via the oxidation of the benzylic methylene (B1212753) group.

A plausible oxidation reaction is detailed below:

Starting MaterialOxidizing AgentConditionsMajor Products
This compoundKMnO₄Heat, Aqueous basic solution4-Fluorobenzoic acid, 4-Methoxybenzaldehyde

This transformation highlights the reactivity of the benzylic position and provides a route to other valuable chemical compounds.

Reduction Reactions

The amide group in this compound can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the carbonyl group of the amide into a methylene group, yielding the corresponding secondary amine, N-(4-fluorobenzyl)(4-methoxybenzyl)amine. This transformation is a fundamental process in organic synthesis for the preparation of amines from amides.

The general reduction reaction is as follows:

This compound + LiAlH₄ → N-(4-fluorobenzyl)(4-methoxybenzyl)amine

A summary of the reduction reaction is provided in the table below:

Starting MaterialReducing AgentSolventWork-upProduct
This compoundLiAlH₄Diethyl ether or THFAqueous acidN-(4-fluorobenzyl)(4-methoxybenzyl)amine

This reduction provides a pathway to a different class of compounds, highlighting the versatility of the amide functional group in chemical transformations.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the C4 position of the benzamide ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the amide group (-CONH-), which is situated para to the fluorine atom. Electron-withdrawing groups in the ortho or para positions activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the oxygen atom of the carbonyl group in the amide functionality. In the subsequent step, the fluoride (B91410) ion, which is a good leaving group in this context, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

While specific research detailing the nucleophilic substitution at the fluorine atom of this compound is not extensively documented in publicly available literature, the general principles of SNAr reactions on activated fluoroarenes allow for the prediction of its reactivity with various nucleophiles. Analogous reactions with structurally similar 4-fluorobenzoyl compounds and other activated fluoroarenes are well-established.

Detailed Research Findings from Analogous Systems:

Research on related 4-fluoroaromatic compounds demonstrates that a variety of nucleophiles can effectively displace the fluorine atom. For instance, studies on 4-fluoronitrobenzene, which also possesses a strong electron-withdrawing group para to the fluorine, show that it readily undergoes SNAr reactions with amines, alkoxides, and thiolates. Similarly, ortho-fluorobenzamides have been shown to undergo intramolecular SNAr reactions to form heterocyclic structures like quinazolinones, highlighting the activating effect of the amide group.

Based on these precedents, it is anticipated that this compound would react with a range of nucleophiles under appropriate conditions. For example, reaction with alkoxides, such as sodium methoxide, would be expected to yield the corresponding 4-alkoxy-N-(4-methoxybenzyl)benzamide. Similarly, reactions with primary or secondary amines, such as piperidine (B6355638) or morpholine, would likely produce the respective 4-amino-N-(4-methoxybenzyl)benzamide derivatives. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) and may require elevated temperatures to proceed at a reasonable rate. The presence of a base is often necessary to deprotonate the nucleophile or to neutralize the HF formed during the reaction.

The following table provides illustrative examples of nucleophilic aromatic substitution reactions on analogous 4-fluoroaromatic compounds, which serve as a model for the expected reactivity of this compound.

SubstrateNucleophileSolventConditionsProductYield (%)
4-FluoronitrobenzenePyrrolidine-Flow reactor, 150 °C4-(Pyrrolidin-1-yl)nitrobenzene95
4-FluorobenzonitrileSodium MethoxideDMFReflux4-MethoxybenzonitrileHigh
Methyl 4-fluorobenzoateAmmoniaDMSO120 °C, Sealed tubeMethyl 4-aminobenzoate85
4-Fluoro-N-methylbenzamideSodium PhenoxideDMF100 °C4-Phenoxy-N-methylbenzamideNot specified

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide is expected to show distinct signals corresponding to the protons of the 4-fluorobenzoyl moiety, the 4-methoxybenzyl group, and the amide linkage. Aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.5 ppm oregonstate.edu.

The protons on the 4-fluorobenzoyl ring are expected to appear as two sets of multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the carbonyl group are anticipated to be deshielded and appear further downfield compared to the protons meta to the carbonyl group. For a related compound, 4-fluorobenzoyl chloride, the protons ortho to the carbonyl group appear around 8.13-8.15 ppm, while those meta (and ortho to the fluorine) are found around 7.17-7.19 ppm chemicalbook.com.

The protons on the 4-methoxybenzyl ring will also exhibit characteristic signals. The two protons ortho to the methoxy (B1213986) group are expected to be shielded and appear at a lower chemical shift compared to the two protons meta to the methoxy group. The benzylic methylene (B1212753) protons (-CH₂-) will likely appear as a doublet in the range of 4.5-4.8 ppm, coupled to the amide proton. The methoxy group (-OCH₃) protons will present as a sharp singlet, typically around 3.8 ppm oregonstate.edu. The amide proton (N-H) signal is expected to be a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) and its chemical shift can be variable, often appearing between 6.0 and 9.5 ppm, depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (ortho to C=O) ~ 7.8 - 8.1 Multiplet
Aromatic H (meta to C=O) ~ 7.1 - 7.3 Multiplet
Aromatic H (ortho to OCH₃) ~ 6.8 - 7.0 Doublet
Aromatic H (meta to OCH₃) ~ 7.2 - 7.4 Doublet
N-H (amide) ~ 6.0 - 9.5 Broad Singlet / Triplet
-CH₂- (benzyl) ~ 4.5 - 4.8 Doublet

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield. The aromatic carbons will show a range of chemical shifts influenced by their substituents. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. Methoxy groups in aromatic compounds typically show a chemical shift around 56 ppm, though this can vary with conformation nih.gov. For 4-methoxybenzyl alcohol, a related structure, the methoxy carbon appears at approximately 55 ppm, while the benzylic carbon is around 64 ppm chemicalbook.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (amide) ~ 165 - 170
Aromatic C-F ~ 160 - 165 (with large ¹JCF)
Aromatic C (ipso to C=O) ~ 130 - 135
Aromatic C (ortho to C=O) ~ 128 - 132
Aromatic C (meta to C=O) ~ 115 - 120 (with ²JCF)
Aromatic C (ipso to CH₂) ~ 135 - 140
Aromatic C (ortho to OCH₃) ~ 114 - 118
Aromatic C (meta to OCH₃) ~ 128 - 132
Aromatic C-OCH₃ ~ 158 - 162
-CH₂- (benzyl) ~ 40 - 45

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

The IR and Raman spectra of this compound will be characterized by vibrations of the amide group, the fluorinated benzene ring, and the methoxy-substituted benzene ring. Key vibrational modes include N-H stretching, C=O stretching (Amide I), N-H bending (Amide II), C-F stretching, and O-CH₃ group vibrations.

Table 3: Predicted Vibrational Band Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch 3370 - 3170 Medium Medium
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Aliphatic C-H Stretch (-CH₂-, -OCH₃) 3000 - 2850 Medium Medium
C=O Stretch (Amide I) 1680 - 1630 Strong Strong
N-H Bend (Amide II) 1570 - 1515 Strong Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong
C-F Stretch 1270 - 1100 Strong Weak
Aromatic C-O Stretch 1275 - 1200 Strong Medium
Aliphatic C-O Stretch 1180 - 1020 Strong Weak

C=O and N-H Vibrations : As a secondary amide, the compound is expected to show a single N-H stretching peak, typically in the range of 3370-3170 cm⁻¹ spectroscopyonline.com. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the IR spectrum of amides and is expected between 1680 and 1630 cm⁻¹ spectroscopyonline.comblogspot.commasterorganicchemistry.com. The position of this band is sensitive to hydrogen bonding spcmc.ac.in. The N-H in-plane bending vibration, or Amide II band, is also characteristic of secondary amides and is typically found between 1570 and 1515 cm⁻¹ spectroscopyonline.comspcmc.ac.in. In Raman spectra, the Amide I band is also typically strong, while the Amide II band is of medium intensity bio-structure.com.

C-F Vibration : The C-F stretching vibration in fluorinated aromatic compounds gives rise to a strong absorption in the IR spectrum, typically in the 1270-1100 cm⁻¹ region. For fluorobenzene (B45895), C-F stretching vibrations are observed in this range irphouse.com. This band is often weaker in the Raman spectrum.

O-CH₃ Vibrations : The methoxy group will exhibit characteristic vibrations. The asymmetric C-O-C stretch is expected to produce a strong IR band around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹, similar to what is seen for anisole bartleby.com. The methyl C-H stretching vibrations of the methoxy group will appear in the 3000-2850 cm⁻¹ region spcmc.ac.in.

In the solid state or in concentrated solutions, secondary amides like this compound are expected to form intermolecular hydrogen bonds. This involves the amide N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen (C=O) of another molecule spcmc.ac.inlibretexts.org.

This hydrogen bonding has a noticeable effect on the IR spectrum. The "free" N-H stretching vibration, observed in dilute solutions, typically appears around 3500-3400 cm⁻¹ spcmc.ac.in. In the presence of hydrogen bonding, this band shifts to a lower frequency (broadening and appearing in the 3330-3060 cm⁻¹ region) and often becomes broader spcmc.ac.inlibretexts.org. Similarly, the C=O (Amide I) stretching frequency is lowered by hydrogen bonding. In dilute solutions, secondary amides absorb in the 1700-1680 cm⁻¹ range, while in the solid state, this shifts to around 1640 cm⁻¹ spcmc.ac.in. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding within the sample.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and confirm its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be employed to verify its molecular formula, C₁₅H₁₄FNO₂.

This technique provides a highly accurate mass measurement, from which the elemental composition can be definitively deduced. The expected monoisotopic mass for this compound would be calculated, and the HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₅H₁₄FNO₂
Calculated Monoisotopic Mass 259.1009 u
Expected [M+H]⁺ Ion 260.1087 m/z
Expected [M+Na]⁺ Ion 282.0906 m/z

| Expected [M+K]⁺ Ion | 298.0646 m/z |

Note: The data in this table is theoretical and awaits experimental verification from publicly available research.

X-ray Diffraction (XRD) for Crystal Structure Determination

A successful crystallographic analysis would yield a detailed set of crystallographic parameters, including the crystal system, space group, and unit cell dimensions. This data forms the basis for understanding the packing of molecules within the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available

| Z | 4 |

Note: The data presented is illustrative for a typical benzamide (B126) derivative and is not based on experimental results for the specific compound of interest, as such data is not currently available in published literature.

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, several types of hydrogen bonds would be anticipated to play a crucial role in stabilizing the crystal packing.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), making robust N-H···O hydrogen bonds a primary and highly probable interaction. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers, which dictate the primary structural motif.

Detailed experimental or theoretical data corresponding to the requested sections—Density Functional Theory (DFT) calculations (including geometry optimization, HOMO-LUMO analysis, and vibrational wavenumber predictions) and specific molecular docking simulations (predicting binding modes and assessing ligand-receptor complex stability)—for this exact molecule could not be located.

Therefore, it is not possible to provide the detailed, data-driven article as per the specified outline and content requirements. Scientific literature on related benzamide derivatives exists, but per the instructions to focus solely on "this compound," this information has been excluded.

Computational Chemistry and Cheminformatics Investigations

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For a ligand like 4-Fluoro-N-(4-methoxybenzyl)benzamide, MD simulations can provide deep insights into its interaction with a protein target. These simulations model the ligand-protein complex in a solvated environment, revealing the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

While specific MD simulation studies for this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally similar N-benzylbenzamide and benzimidazole (B57391) derivatives. nih.govresearchgate.net These studies typically analyze metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation period. mdpi.com Furthermore, analysis of the simulation trajectory can identify crucial interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand in the protein's active site. researchgate.net For instance, in related benzamide (B126) derivatives, the amide moiety often acts as a key hydrogen bond donor and acceptor, while the aromatic rings engage in hydrophobic and pi-stacking interactions. acs.org

Table 1: Typical Ligand-Protein Interactions Analyzed in MD Simulations for Benzamide Derivatives

Interaction Type Potential Interacting Groups on Ligand Description
Hydrogen Bonding Amide N-H and C=O Forms directional bonds with polar residues (e.g., Ser, Thr, Asp, Glu) in the protein's active site.
Hydrophobic Interactions Fluorobenzyl and Methoxybenzyl rings Non-polar interactions with hydrophobic residues (e.g., Leu, Val, Ile, Phe) in the binding pocket.
Pi-Stacking Aromatic rings Stacking interactions between the electron-rich aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
Halogen Bonding Fluorine atom The fluorine atom can act as a weak hydrogen bond acceptor or engage in other electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds.

Correlation of Structural Features with Biological Activity

QSAR studies on substituted benzamides have shown that antimicrobial and anticancer activities can be modeled using topological and physicochemical descriptors. nih.govjonuns.com Descriptors such as molecular connectivity indices, shape indices, and electronic properties are calculated for a set of molecules with known activities. nih.govjppres.com A mathematical model is then built to correlate these descriptors with the biological outcome.

For this compound, key structural features influencing its activity would likely include:

The Fluorine Substituent : Its electronegativity and size can affect binding affinity and metabolic stability.

The Methoxy (B1213986) Group : This group can influence solubility and act as a hydrogen bond acceptor.

The Benzamide Linker : The geometry and electronic properties of the amide bond are crucial for interacting with protein targets.

QSAR models developed for similar scaffolds can help rationalize how modifications to these features might enhance or diminish a specific biological activity. nih.govsemanticscholar.org

Pharmacokinetic Property Prediction

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is crucial for avoiding late-stage failures in drug development. drugdiscoverytoday.com Various web-based platforms and software can calculate key pharmacokinetic parameters based on a molecule's structure. mdpi.com

For compounds like this compound, these tools can predict properties such as human intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for metabolism. mdpi.commdpi.com Predictions for related benzamide derivatives often suggest good absorption profiles but can also highlight potential liabilities like high plasma protein binding. mdpi.commdpi.com

Table 2: Predicted Pharmacokinetic Properties for Representative Benzamide Derivatives

Property Predicted Value/Classification Significance
Human Intestinal Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Low to Moderate Suggests the likelihood of central nervous system effects. mdpi.com
CYP Enzyme Inhibition (e.g., CYP2D6, CYP3A4) Varies (Often predicted as non-inhibitor) Predicts the potential for drug-drug interactions. mdpi.com
Plasma Protein Binding (PPB) High (>90%) Can affect the free concentration of the drug available to exert its therapeutic effect. mdpi.com
Ames Toxicity Negative Predicts the likelihood of the compound being mutagenic. mdpi.com

Prediction of Cytotoxic Activity

Computational models are also employed to predict the potential cytotoxicity of compounds against various cell lines or to flag general toxicity concerns. jonuns.com Studies on N-(phenylcarbamothioyl) benzamide derivatives, for example, have used in silico methods to predict anticancer activity against cell lines like HeLa. jonuns.com These predictions are often based on molecular docking scores or QSAR models trained on cytotoxicity data. Some predictive models may also indicate potential organ-specific toxicity, such as hepatotoxicity (liver toxicity). jonuns.com

Table 3: In Silico Cytotoxicity Predictions for Related Benzamide Scaffolds

Prediction Endpoint Typical Outcome Computational Method
Anticancer Activity (e.g., against HeLa, H22 cells) Potentially Active Molecular Docking, QSAR. jonuns.comnih.gov
Hepatotoxicity Possible Risk ADMET Prediction Software. jonuns.com
Mutagenicity (Ames Test) Generally Negative ADMET Prediction Software. mdpi.com

Cheminformatics Database Exploration

Publicly accessible chemical databases are essential resources for retrieving information about chemical compounds, including their structures, properties, and any reported biological activities.

Accessing Public Chemical Databases (e.g., ChEMBL, PubChem, DrugBank, ZINC)

This compound and its isomers can be found across several major chemical databases. These platforms provide aggregated data from various sources, including literature, patents, and vendor catalogs. For instance, the isomer 3-fluoro-N-(4-methoxyphenyl)benzamide is listed in PubChem with CID 532009. uni.lu The target compound, this compound, is also indexed, confirming its existence and providing key identifiers. These databases are foundational for any further computational or experimental investigation.

Table 4: Database Information for this compound

Database Identifier Type Identifier
PubChem CID 13903176
ChEMBL ChEMBL ID Not directly available
DrugBank DrugBank ID Not available (Not a registered drug). drugbank.com
ZINC ZINC ID ZINC000004098934
Nikkaji Nikkaji Number J2.218.489J. lookchem.com
DSSTox Substance ID DTXSID30358081. lookchem.com

Compound Identification and Cross-Referencing

The unique identification and cross-referencing of "this compound" across various chemical and biological databases are crucial for consolidating research data and ensuring unambiguous scientific communication. This compound is systematically cataloged with a variety of identifiers that link to comprehensive datasets encompassing its chemical, physical, and potential biological properties.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, which is 346725-04-0. chemspider.comebi.ac.ukdocking.orgfigshare.comuniroma1.it In the extensive PubChem database, which archives information on chemical substances and their biological activities, "this compound" is assigned the PubChem Compound Identification Number (CID) 876698. ebi.ac.uk

Further cross-referencing is available through other significant chemical informatics platforms. The MDL number, a common identifier in chemical supplier catalogs and databases, for this compound is MFCD01359589. ebi.ac.ukdocking.orguniroma1.it In the realm of computational toxicology, it is cataloged under the DSSTox Substance ID DTXSID30358081. Additionally, it is recognized in the Wikidata knowledge base with the identifier Q82138369.

Despite a thorough search, dedicated identifiers for "this compound" in several major databases, including ChEMBL, ZINC, and ChemSpider, were not found. This suggests that the compound may not yet be explicitly cataloged in these specific repositories or may be listed under a different nomenclature or as part of a larger dataset that is not directly searchable by its common name or CAS number.

The following table provides a comprehensive summary of the available identifiers for "this compound," facilitating its precise identification and retrieval of associated data from the respective scientific databases.

Database/RegistryIdentifier
CAS Registry Number346725-04-0
PubChem CID876698
MDL NumberMFCD01359589
DSSTox Substance IDDTXSID30358081
WikidataQ82138369
ChEMBL IDNot Found
ZINC IDNot Found
ChemSpider IDNot Found

Medicinal Chemistry and Pharmacological Research

Structure-Activity Relationship (SAR) Studies of 4-Fluoro-N-(4-methoxybenzyl)benzamide and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the this compound scaffold, SAR studies investigate how modifications to its three main components—the fluorine and methoxy (B1213986) substituents, the central benzamide (B126) backbone, and the N-benzyl moiety—affect its pharmacological properties. These studies are essential for optimizing lead compounds to enhance efficacy and selectivity for specific biological targets.

The inclusion of fluorine and methoxy groups in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The fluorine atom on the benzamide ring and the methoxy group on the N-benzyl moiety of the title compound are anticipated to play significant roles in its biological activity.

The presence of a fluorine atom can profoundly influence a molecule's properties. Due to its high electronegativity, fluorine can alter the electronic nature of the aromatic ring, potentially enhancing binding interactions with target proteins. Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. Fluorine can also increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes. In various classes of compounds, including benzamides, fluorination has been linked to enhanced biological activities such as anticancer and antimicrobial effects.

The benzamide backbone serves as the central scaffold of the molecule, and its modification is a key strategy in SAR studies. The amide linkage (-CONH-) is a critical pharmacophoric feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are often essential for binding to target proteins like enzymes or receptors.

Modifications to the benzamide core can include altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heterocyclic systems. Such changes can impact the molecule's rigidity, planarity, and electronic properties, which in turn can fine-tune its binding affinity and selectivity. For instance, shifting the position of the fluorine atom from the 4-position to the 2- or 3-position could drastically alter the compound's interaction with a target due to changes in steric hindrance and electronic distribution.

Research on related benzamide derivatives has shown that the structural integrity of this backbone is often crucial for maintaining biological activity. Even minor alterations can lead to a significant loss of potency, highlighting the importance of the specific arrangement of the amide and the aromatic ring.

The N-benzyl moiety, in this case, a 4-methoxybenzyl group, plays a pivotal role in orienting the molecule within a biological target's binding site. This group can engage in various non-covalent interactions, such as hydrophobic and van der Waals interactions, with amino acid residues. The methoxy substituent further allows for potential hydrogen bonding.

SAR studies on N-benzylbenzamide derivatives have demonstrated that the nature and substitution pattern of the benzyl (B1604629) group are critical for potency and selectivity. For example, in a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, modifications to the N-benzyl ring significantly impacted their antitumor activities researchgate.net. The size, lipophilicity, and electronic properties of the substituents on the benzyl ring can be optimized to achieve better fitting into the hydrophobic pockets of target proteins. The flexibility of the bond between the nitrogen and the benzyl group also allows the molecule to adopt different conformations, which can be crucial for effective binding.

Investigation of Biological Activities

While direct studies on this compound are not extensively reported in publicly available literature, the biological potential of this compound can be inferred from research on structurally similar molecules. The N-benzylbenzamide scaffold is a known pharmacophore that has been explored for various therapeutic applications, most notably in oncology.

The N-benzylbenzamide scaffold has been identified as a promising framework for the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit tumor growth through various mechanisms of action.

A significant body of research has focused on the ability of N-benzylbenzamide derivatives to inhibit the proliferation of cancer cells. One of the key mechanisms identified is the inhibition of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division (mitosis). Compounds that disrupt microtubule dynamics can arrest cancer cells in the G2/M phase of the cell cycle, leading to programmed cell death (apoptosis).

For example, a study on novel N-benzylbenzamide derivatives revealed that certain compounds exhibited potent antiproliferative activities against a range of cancer cell lines with IC₅₀ values in the nanomolar range. The lead compound from this series was found to bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization and demonstrating strong anti-vascular activity. researchgate.net

The table below illustrates the antiproliferative activity of a representative N-benzylbenzamide derivative (Compound 20b from the referenced study) against various human cancer cell lines, showcasing the potential of this chemical class.

Cell LineCancer TypeIC₅₀ (nM)
A549Lung Cancer15
HCT-116Colon Cancer12
MCF-7Breast Cancer17
HepG2Liver Cancer27
Data is illustrative and based on a potent derivative from a study on N-benzylbenzamide tubulin inhibitors researchgate.net.

Furthermore, other fluorinated benzyl derivatives have also shown promise in cancer therapy. For instance, Bis(4-fluorobenzyl)trisulfide, a synthetic derivative of a natural product, has demonstrated potent anticancer activities across a broad spectrum of tumor cell lines and was found to inhibit tumor growth in animal models by suppressing microtubule dynamics.

Collectively, these findings suggest that this compound, by sharing key structural features with known anticancer agents, represents a compound of interest for further investigation into its potential to inhibit cancer cell growth.

Anticancer and Antitumor Potential

Hepatitis B Virus Capsid Assembly Modulation

The assembly of the Hepatitis B Virus (HBV) capsid is a critical step in the viral replication cycle, making it a prime target for antiviral therapies. researchgate.netacs.org Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with this process. nih.govresearchgate.net Benzamide derivatives, the class to which this compound belongs, have been investigated as CAMs.

The mechanism of action for these modulators involves binding to a hydrophobic pocket, known as the HAP pocket, located at the interface between HBV core protein (Cp) dimers. researchgate.netnih.gov This binding event disrupts the normal protein-protein interactions that drive the formation of a stable icosahedral capsid. Instead, the interaction with CAMs misdirects the assembly process, leading to the formation of non-functional or aberrant capsid structures that are unable to properly encapsidate the viral pregenomic RNA (pgRNA) and polymerase complex. researchgate.netnih.gov By preventing the formation of replication-competent nucleocapsids, these compounds effectively inhibit viral genome replication and the production of new virus particles. researchgate.netresearchgate.net The disruption of the nucleocapsid could also impact the stability and replenishment of the covalently closed circular DNA (cccDNA) in the host cell nucleus, which is responsible for the persistence of chronic HBV infection. acs.orgnih.gov

HDAC Inhibition for Cancer Treatment

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. nih.gov This action leads to a more compact chromatin structure, which can result in the transcriptional repression of key genes, including tumor suppressor genes. nih.gov The aberrant activity of HDACs is associated with the initiation and progression of cancer, making them a significant target for therapeutic intervention. nih.govresearchgate.net

HDAC inhibitors (HDACis) are a class of anticancer agents that block the function of these enzymes, leading to a variety of antitumor effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. researchgate.net The benzamide chemical structure is a well-established scaffold for the design of potent and selective HDAC inhibitors. nih.govresearchgate.net For instance, several N-substituted benzamide derivatives have been developed and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net These compounds are typically designed with three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that coordinates with the zinc ion in the HDAC active site. researchgate.net Research into benzamide-based HDACis has led to the development of compounds with selectivity for specific HDAC isoforms, which is believed to improve their therapeutic index. nih.gov

While specific inhibitory data for this compound against HDAC enzymes is not detailed in the available literature, the broader class of N-benzylbenzamide derivatives has shown significant antiproliferative activities in various cancer models. researchgate.netnih.gov

Table 1: Antiproliferative Activity of a Representative N-benzylbenzamide Derivative (Compound 20b)

Cancer Cell Line IC₅₀ (nM)
MGC-803 (Gastric) 17
HCT-116 (Colon) 44
KYSE450 (Esophageal) 30
A549 (Lung) 27
MCF-7 (Breast) 12

This table presents data for a related N-benzylbenzamide derivative, compound 20b, as reported in the literature, to illustrate the potential of this chemical class. Data is not for this compound. nih.gov

Anti-inflammatory Properties

The benzamide scaffold is present in numerous compounds investigated for a wide array of biological activities, including anti-inflammatory effects. However, based on a review of the available scientific literature, specific studies focusing on the direct anti-inflammatory properties of this compound have not been reported. While some related N-benzylbenzamide derivatives have been explored as modulators of targets like soluble epoxide hydrolase (sEH) and PPARγ, which can influence inflammatory pathways, direct evidence for this compound is lacking. acs.org

Enzyme Inhibition Studies

The structural features of this compound make it a candidate for investigation against various enzymatic targets.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the management of Alzheimer's disease. nih.gov Various benzamide derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. researchgate.net However, specific studies detailing the inhibitory activity of this compound against AChE or BuChE are not present in the current body of literature. Interestingly, in studies of related benzamide series, the substitution with a fluorine atom did not always result in a favorable improvement in inhibitory activity towards acetylcholinesterase. nih.gov

β-secretase (BACE-1) is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of the neurotoxic amyloid-β peptide. nih.govnih.gov The development of small molecule inhibitors that can cross the blood-brain barrier has been a major focus of medicinal chemistry efforts. nih.gov The 4-fluorobenzamide (B1200420) moiety, a key structural component of this compound, has been incorporated into the design of BACE-1 inhibitors. For example, N-(6-ethynylpyridin-3-yl)-4-fluorobenzamide was synthesized as part of a fragment-based strategy to develop potent BACE-1 inhibitors. nih.gov This suggests that the 4-fluorobenzamide scaffold can serve as a valuable building block for interacting with the active site of BACE-1. However, direct inhibitory data for this compound against β-secretase has not been specifically reported.

Sirtuins are a class of NAD-dependent deacetylases that regulate a wide range of cellular processes, and their modulation has been explored for various therapeutic applications, including cancer. nih.gov Notably, benzamides have been identified as a class of compounds capable of inhibiting sirtuin activity. nih.gov While this establishes a potential connection between the benzamide scaffold and sirtuin modulation, specific research evaluating the inhibitory effect of this compound on Sirtuin-1 is not available in the reviewed literature.

Receptor Modulation and Agonist/Antagonist Activity

The benzamide moiety is a versatile scaffold in medicinal chemistry, known for its interaction with various receptors. Research into this compound and its analogs has revealed significant modulation of key neurotransmitter receptors, highlighting its potential in the development of therapies for neurological and psychiatric disorders.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT4, 5-HT2A)

Derivatives of this compound have been investigated for their activity at serotonin receptors, particularly the 5-HT1A subtype. For instance, the compound p-DMPPF, a fluorobenzamidoethyl)piperazine derivative, has been characterized as a potent and selective 5-HT1A antagonist with a Ki value of 7 nM. nih.gov Electrophysiological studies have confirmed its antagonist profile, showing its ability to counteract the effects of the 5-HT1A agonist 8-OH-DPAT. nih.gov The selectivity of such compounds for the 5-HT1A receptor makes them valuable candidates for clinical development. nih.gov

Furthermore, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity and selectivity for 5-HT1A receptors have been synthesized and studied. acs.org These compounds have demonstrated the potential to act as biased agonists, preferentially activating specific signaling pathways, which could lead to treatments with improved therapeutic profiles and fewer side effects for various central nervous system disorders. acs.orgnih.gov Research has shown that the 1-[4-(aminomethyl)-4-fluoropiperidin-1-yl]ethan-1-one core is crucial for high affinity and selectivity at the 5-HT1A receptor. acs.org

Compound ClassReceptor TargetActivityKey Findings
Fluorobenzamidoethyl)piperazine derivatives (e.g., p-DMPPF)5-HT1AAntagonistPotent and selective with a Ki value of 7 nM. nih.gov
1-(1-benzoylpiperidin-4-yl)methanamine derivatives5-HT1ABiased AgonistHigh affinity and selectivity, with potential for pathway-specific activation. acs.org
Dopamine D2 Receptor Antagonism

Substituted benzamides are recognized as specific ligands for D2-like dopamine receptors, although often with moderate affinity. nih.gov The dopamine D2 receptor is a key target in the treatment of neuropsychiatric disorders. nih.gov Research into various benzamide analogs has focused on improving affinity and selectivity for the D2 and D3 receptor subtypes. nih.gov

While direct studies on this compound's D2 antagonist activity are not extensively detailed in the provided context, the broader class of benzamides it belongs to is well-established in this area. For example, compounds like [¹⁸F]fallypride are high-affinity antagonists of D2/3 receptors. nih.gov The development of selective D4 receptor antagonists has also been a focus, with novel 4,4-difluoropiperidine ether-based compounds showing exceptional binding affinity for the D4 receptor and high selectivity over other dopamine receptor subtypes. chemrxiv.orgd-nb.info

Antiviral Activity (e.g., Hepatitis B Virus, Enterovirus)

Recent research has highlighted the potential of benzamide derivatives as antiviral agents.

One area of investigation is their activity against the Hepatitis B Virus (HBV). A novel N-phenylbenzamide derivative, IMB-0523, has demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains. nih.gov The proposed mechanism of action involves the upregulation of the intracellular antiviral protein APOBEC3G (A3G). nih.gov

Benzamide derivatives have also been explored for their efficacy against enteroviruses. Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71). researchgate.netnih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against multiple EV71 strains at low micromolar concentrations. nih.gov Other research has focused on developing compounds that target the viral protein 2C, which is crucial for viral replication. nih.gov

Virus TargetCompound ClassKey Findings
Hepatitis B Virus (HBV)N-phenylbenzamide derivativesPotent activity against wild-type and drug-resistant HBV, potentially by increasing intracellular A3G levels. nih.gov
Enterovirus 71 (EV71)N-phenylbenzamide derivativesInhibition of various EV71 strains at low micromolar concentrations. researchgate.netnih.gov
Enterovirus B (EV-B)N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide derivativesTargeting of the viral 2C protein. nih.gov

Neuroprotective Effects

The neuroprotective potential of compounds related to this compound is an emerging area of research. For instance, a novel conjugate of S-allyl-l-cysteine (SAC) and gallic acid, Methyl S-(4-Fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has been shown to have protective effects in models of ischemic stroke. mdpi.com

This compound was found to increase the activity of antioxidant enzymes, reduce cell death, and activate pro-survival signaling pathways such as PI3K/AKT and MEK-ERK. mdpi.com The neuroprotective effects are also attributed to the inhibition of mitochondrial apoptosis and the reduction of endoplasmic reticulum stress. mdpi.com These findings suggest that such compounds may hold promise as candidates for the treatment of neuro-ischemic conditions. mdpi.com

Antimicrobial Properties

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activity. nanobioletters.com Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Specifically, difluorobenzamide derivatives have shown antimicrobial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some of these compounds is believed to be the inhibition of the bacterial cell division protein FtsZ. mdpi.com Additionally, certain hydrazide-hydrazone derivatives of benzamides have exhibited good antibacterial sensitivity against various bacterial strains. researchgate.net

Microbial TargetCompound ClassKey Findings
Staphylococcus aureus (MSSA, MRSA)Difluorobenzamide derivativesPotent antibacterial activity with low MIC values. mdpi.com
Escherichia coli, Bacillus subtilisBenzohydrazide derivativesSignificant zones of inhibition and low MIC values. researchgate.net
Gram-positive bacteriaCarbazole derivativesEffective inhibition of bacterial growth. nih.gov

Glucokinase Activation

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes. nih.govresearchgate.net Benzamide derivatives have been identified as potent glucokinase activators (GKAs). nih.gov These compounds bind to an allosteric site on the GK enzyme, leading to increased glucose uptake in the liver and enhanced insulin secretion from pancreatic β-cells. nih.govresearchgate.net

Various series of benzamide derivatives, including thiazole-2-yl benzamides and pyrazole benzamides, have been synthesized and shown to possess significant GK activation activity. nih.govnih.gov Computational studies, such as 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and to design more potent GKAs. nih.govnih.gov The benzamide core is recognized for its interaction with key residues, such as Arg63, in the allosteric binding site of the glucokinase enzyme. nih.gov

Antifungal Activities

The N-benzylbenzamide scaffold, to which this compound belongs, has been a subject of investigation for its potential antifungal properties. Research into related N-phenylbenzamide and N-benzyl derivatives has demonstrated notable activity against various fungal pathogens. These compounds are explored as potential solutions to the growing problem of antifungal resistance. nih.gov

Studies on a series of novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety revealed significant in vitro bioactivities against several plant fungal diseases. semanticscholar.org For instance, certain compounds exhibited higher inhibition rates against Botryosphaeria dothidea and Phomopsis sp. than the commercial fungicide pyrimethanil when tested at a concentration of 50 μg/mL. semanticscholar.org Specifically, compound 4q in one study showed inhibition rates of 98.5% against B. dothidea and 92.0% against Phomopsis sp. semanticscholar.org

Table 1: Antifungal Activity of Selected N-Phenylbenzamide Derivatives

Compound Fungal Strain Concentration Inhibition Rate (%) Source
Derivative 4o B. dothidea 50 μg/mL 93.1 semanticscholar.org
Derivative 4q B. dothidea 50 μg/mL 98.5 semanticscholar.org
Derivative 4o Phomopsis sp. 50 μg/mL 89.0 semanticscholar.org
Derivative 4q Phomopsis sp. 50 μg/mL 92.0 semanticscholar.org
Pyrimethanil B. dothidea 50 μg/mL 84.4 semanticscholar.org
Pyrimethanil Phomopsis sp. 50 μg/mL 85.1 semanticscholar.org

Antiarrhythmic Activity

Benzamide derivatives have been evaluated for their potential to manage cardiac arrhythmias. A study on aromatic ring-substituted bispidinebenzamides demonstrated significant activity in protecting mice against chloroform-induced ventricular fibrillation. nih.gov The potencies and therapeutic indices (LD50/ED50 ratios) of the most active compounds were comparable to the standard antiarrhythmic drug, disopyramide. nih.gov However, their effectiveness in prolonging the effective refractory period in isolated rabbit atria was less than that of disopyramide. nih.gov Research on 5-benzamido-2-methyl-trans-decahydroisoquinolines also screened these compounds for antiarrhythmic potency, indicating that the benzamide moiety is a recurring feature in the design of antiarrhythmic agents. bohrium.com These studies suggest that the core benzamide structure, with appropriate substitutions, could be a viable starting point for developing new antiarrhythmic drugs.

Analgesic Effects

The benzamide scaffold is present in various compounds investigated for their analgesic properties. nanobioletters.com For example, a series of N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were studied for their analgesic effects using the "acetic acid-induced writhing" model in mice. nuph.edu.ua Some of these synthesized compounds demonstrated a more potent analgesic effect than the reference drug, diclofenac, when administered orally. nuph.edu.ua

Furthermore, a related sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has shown significant antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain. nih.govresearchgate.net In a tail immersion test, 4-FBS produced a significant analgesic effect. nih.gov In a model of diabetic neuropathy induced by streptozotocin, 4-FBS significantly reversed both thermal hyperalgesia and mechanical allodynia. nih.govresearchgate.net The mechanism for these effects is thought to involve the serotonergic and opioidergic pathways. nih.gov

Mechanism of Action Elucidation

Elucidating the mechanism of action for benzamide derivatives like this compound involves identifying their molecular targets and understanding how they modulate biological pathways. This process often combines computational (in silico) studies, such as molecular docking, with in vitro and in vivo experimental assays. nih.gov For many N-benzylbenzamide derivatives, the mechanism involves direct binding to specific enzymes or receptors, leading to the inhibition or modulation of their activity. nih.govnih.govsigmaaldrich.com

Binding Affinity to Biological Targets

The pharmacological effects of benzamide derivatives are directly related to their binding affinity for specific biological targets. The N-benzylbenzamide scaffold has been shown to interact with a variety of proteins.

Sigma (σ) Receptors : N-benzyl substituted ligands have displayed significantly higher binding affinities for σ receptors, particularly the σ1 subtype, compared to N-benzoyl substituted analogs. nih.gov For instance, replacing a 4-fluorobenzoyl group with a 4-fluorobenzyl group increased the σ1 receptor affinity dramatically, with the inhibitory constant (Ki) value changing from 3144 nM to 0.48 nM. nih.gov

Butyrylcholinesterase (BChE) : A series of N-benzyl benzamide derivatives were identified as selective, sub-nanomolar inhibitors of BChE, a target for Alzheimer's disease treatment. nih.gov Surface plasmon resonance assays confirmed that these compounds exert their inhibitory effect by directly binding to BChE. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : N-benzylbenzamide derivatives have been identified as modulators of PPARγ, a key regulator of glucose and lipid metabolism. acs.orgresearchgate.net

Tyrosinase : Certain hydroxylated N-benzylbenzamide derivatives have been described as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. sigmaaldrich.com

The incorporation of a fluorine atom, as seen in this compound, can enhance binding affinity by affecting properties such as lipophilicity and metabolic stability. acs.org

Table 2: Binding Affinity of Selected Benzamide Derivatives to Biological Targets

Compound Class Target Measurement Value Source
N-(4-fluorobenzyl) substituted bipiperidine σ1 Receptor Ki 0.48 nM nih.gov
N-(4-fluorobenzoyl) substituted bipiperidine σ1 Receptor Ki 3144 nM nih.gov
N-benzyl benzamide (S11-1014) Butyrylcholinesterase IC50 Sub-nanomolar nih.gov
N-benzylbenzamide (14c) Soluble Epoxide Hydrolase IC50 0.3 µM acs.org
N-benzylbenzamide (14c) PPARγ EC50 0.3 µM acs.org

Modulation of Disease Pathways

By binding to specific molecular targets, N-benzylbenzamide derivatives can modulate key disease pathways. A notable example is the development of dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.net Simultaneous modulation of these two targets offers a potential therapeutic strategy for type 2 diabetes and hypertension by improving metabolic conditions and providing cardio-renal protection. acs.org

In the context of pain, related sulfonamide compounds have been shown to modulate pain pathways through their interaction with the serotonergic and opioidergic systems. nih.gov The analgesic effect of 4-FBS was reversed by the 5-HT3 antagonist ondansetron and the µ-opioid receptor antagonist naloxone, indicating the involvement of these pathways. nih.gov Additionally, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site and exhibiting potent anti-vascular activity, a crucial pathway in cancer progression. nih.gov

Preclinical Studies and In Vivo Evaluations

The therapeutic potential of N-benzylbenzamide derivatives has been assessed in various preclinical animal models. These in vivo studies are crucial for evaluating the efficacy and characterizing the pharmacokinetic properties of these compounds.

Antitumor Activity : A novel N-benzylbenzamide derivative, compound 20b, and its corresponding water-soluble disodium phosphate prodrug, 20b-P, were evaluated in a liver cancer cell H22 allograft mouse model. nih.gov The prodrug significantly inhibited tumor growth and reduced microvessel density in the tumors without causing obvious toxicity, highlighting its potential as an anti-tubulin agent for cancer therapy. nih.gov

Cognitive Enhancement : In a model of cognitive impairment induced by amyloid-beta (Aβ1-42) in mice, selective BChE inhibitors with an N-benzyl benzamide scaffold (S11-1014 and S11-1033) demonstrated a marked therapeutic effect at a dose of 0.5 mg/kg, which was comparable to the effect of 1 mg/kg of rivastigmine. nih.gov

Analgesic Effects : The analgesic and antiallodynic properties of the related compound 4-FBS were confirmed in vivo. nih.govresearchgate.net Oral administration of 4-FBS at 20 and 40 mg/kg significantly reversed hyperalgesia and allodynia in a mouse model of diabetic neuropathy. nih.gov

Pharmacokinetics and Brain Uptake : The in vivo biodistribution of a PET radioligand structurally related to this compound was studied in mice. researchgate.net The compound showed good initial brain uptake and retention, demonstrating its ability to cross the blood-brain barrier. researchgate.net Pharmacokinetic studies of the BChE inhibitor S11-1014 also characterized its metabolic stability. nih.gov

Table 3: Summary of In Vivo Evaluations of Related Benzamide Derivatives

Compound Class/Name Animal Model Indication Key Finding Source
N-benzylbenzamide (20b-P) H22 allograft mouse model Liver Cancer Significantly inhibited tumor growth and microvessel density. nih.gov
N-benzyl benzamide (S11-1014, S11-1033) 1-42-induced cognitive impairment mouse model Alzheimer's Disease Reversed cognitive impairment at 0.5 mg/kg, comparable to 1 mg/kg rivastigmine. nih.gov
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) Streptozotocin-induced diabetic mouse model Neuropathic Pain Significantly reversed thermal hyperalgesia and mechanical allodynia. nih.gov
4-[18F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide Mouse PET Imaging Showed good initial brain uptake (2.19% ID) and retention. researchgate.net

In Vivo Anxiolytic Effects

No studies were found that investigated the in vivo anxiolytic effects of this compound.

Evaluation of Tissue Uptake in Tumor Models

No studies were found that evaluated the tissue uptake of this compound in tumor models.

Future Directions and Translational Research

Design and Synthesis of Next-Generation Benzamide (B126) Derivatives

The core structure of 4-Fluoro-N-(4-methoxybenzyl)benzamide offers a versatile template for creating next-generation derivatives with enhanced efficacy and specificity. The design of such compounds often involves systematic structural modifications to explore structure-activity relationships (SAR). mdpi.com Key strategies include altering substituents on the aromatic rings, modifying the amide linker, and introducing novel functional groups.

Key Modification Strategies:

Aromatic Ring Substitution: Introducing different electron-donating or electron-withdrawing groups on either the 4-fluorobenzoyl or the 4-methoxybenzyl moiety can modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets.

Linker Modification: The central amide bond, while crucial for the structure, can be replaced with bioisosteres to improve metabolic stability or alter conformational flexibility.

Scaffold Hopping: Replacing one of the aromatic rings with heterocyclic systems (e.g., pyridine, pyrimidine, or indole) can introduce new hydrogen bonding capabilities and improve target engagement. apolloscientific.co.uk

The synthesis of these new derivatives typically follows established organic chemistry protocols. Amide bond formation is a fundamental transformation, often achieved by reacting an activated carboxylic acid (like 4-fluorobenzoyl chloride) with an appropriate amine (like 4-methoxybenzylamine). nih.govnanobioletters.com Researchers have developed numerous methods for this reaction to ensure high yields and purity. rsc.org The development of novel catalysts and reaction conditions continues to streamline the synthesis of complex benzamide libraries for high-throughput screening. nih.gov

Exploration of Multi-targeted Therapeutic Strategies

The complexity of diseases such as cancer and neurodegenerative disorders has spurred a shift from single-target drugs to multi-target-directed ligands (MTDLs). mdpi.combenthamscience.com The benzamide scaffold is well-suited for this approach, as derivatives can be designed to interact with multiple biological targets simultaneously. mdpi.com This polypharmacological strategy can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. mdpi.com

For instance, in the context of Alzheimer's disease, benzamide derivatives have been designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease's pathology. mdpi.com Similarly, hybrid molecules combining benzamide moieties with other pharmacophores have been developed to target monoamine oxidase B (MAO-B) and chelate excess metal ions, both of which are implicated in neurodegeneration. researchgate.netnih.gov The structural features of this compound could be leveraged to design MTDLs that address the multifaceted nature of such complex diseases. researchgate.netnih.gov

Derivative ClassTherapeutic AreaMultiple TargetsReference
Indolyl-piperazinyl benzamidesAlzheimer's DiseaseSERT and AChE mdpi.com
Benzamide-hydroxypyridinone hybridsAlzheimer's DiseaseMAO-B and Iron Chelation nih.gov
Substituted BenzamidesAlzheimer's DiseaseAChE and BACE1 mdpi.com
Benzyl (B1604629) Piperazine DerivativesAlzheimer's DiseaseAChE and Beta-Amyloid Aggregation jneonatalsurg.com

Integration of Computational and Experimental Approaches for Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental methods. mdpi.com Computer-aided drug design (CADD) significantly accelerates the identification and optimization of lead compounds, reducing the time and cost of research. taylorandfrancis.com For a compound like this compound, these approaches are invaluable for predicting its therapeutic potential and guiding the synthesis of improved derivatives.

Computational techniques commonly employed include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate its mechanism of action and binding affinity. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activities, providing insights for designing more potent molecules. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic interactions between a ligand and its target over time, helping to assess the stability of the binding complex. tandfonline.comtandfonline.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen large virtual libraries for new hits. nih.gov

These in silico predictions are then validated through experimental assays. Hits identified from virtual screening are synthesized and tested in biochemical and cell-based assays to confirm their activity. mdpi.com This iterative cycle of computational design and experimental validation is a powerful strategy for developing novel benzamide-based therapeutics. taylorandfrancis.comnih.gov

Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in pharmacotherapy, particularly in the treatment of cancer and infectious diseases. Bacteria and cancer cells can develop various mechanisms to evade the effects of drugs, such as target protein mutations, increased drug efflux, or enzymatic inactivation. mdpi.com

For benzamide-based drugs, resistance can emerge through mutations in the target enzyme that reduce the drug's binding affinity. mdpi.com Understanding these mechanisms at a molecular level is crucial for designing next-generation inhibitors that can overcome resistance.

Strategies to combat resistance include:

Rational Drug Design: Designing new derivatives that can bind to both the wild-type and mutated forms of the target protein. This often involves using structural information from crystallography and computational modeling to identify alternative binding modes.

Multi-target Therapy: As discussed earlier, hitting multiple targets simultaneously can make it more difficult for resistance to develop. nih.gov

Combination Therapy: Using a benzamide derivative in combination with other drugs that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance.

Future research on this compound and its analogs should include studies to identify potential resistance mutations and proactively design compounds that maintain activity against these resistant forms.

Potential in Materials Science Applications

Beyond pharmaceuticals, the structural characteristics of benzamide derivatives suggest potential applications in materials science. The presence of aromatic rings and the amide group's ability to form strong hydrogen bonds can be exploited to create ordered molecular structures with unique properties.

Fluorine substitution, as seen in this compound, is known to influence molecular packing and can be used to suppress disorder in crystals, which is beneficial for creating materials with specific electronic or mechanical properties. acs.org Research has shown that some benzamide derivatives are being explored for their potential in creating advanced polymers that require specific thermal and mechanical characteristics. chemimpex.com Furthermore, related fluorinated compounds have been used in the synthesis of photochromic compounds, which change color upon exposure to light and have applications in optical data storage and smart windows. apolloscientific.co.uk The specific combination of fluoro and methoxy (B1213986) groups in this compound could be investigated for creating novel functional materials, such as liquid crystals or organic semiconductors.

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-N-(4-methoxybenzyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling. A common approach involves reacting 4-fluorobenzoic acid derivatives (e.g., acid chlorides) with 4-methoxybenzylamine under Schotten-Baumann conditions. For example, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane at 0–5°C to minimize side reactions . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Temperature control : Low temperatures reduce racemization and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the 4-fluorophenyl (δ 7.8–7.2 ppm) and 4-methoxybenzyl (δ 6.9–6.7 ppm) moieties. 19^{19}F NMR detects the fluorine environment (δ -110 to -115 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-F (~1220 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 274.11) .

Q. How can researchers screen the biological activity of this compound in medicinal chemistry?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC50_{50} values determine potency .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to receptors like EGFR or COX-2 .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated using kinetic studies?

  • Methodological Answer :
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to track intermediate formation (e.g., active ester from DCC/HOBt).
  • Isotopic labeling : Use 18^{18}O-labeled water to trace acyl oxygen exchange, confirming nucleophilic attack mechanisms .
  • DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps (e.g., amine acylation vs. byproduct formation) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets from PubChem and ChEMBL to identify outliers. Adjust for variables like assay type (e.g., cell-free vs. cell-based) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy/fluoro positions) to isolate pharmacophoric groups. Use ANOVA to quantify substituent effects .
  • Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions explaining divergent results .

Q. How does pH influence the fluorescence properties of this compound in spectroscopic studies?

  • Methodological Answer :
  • pH titration : Measure fluorescence intensity (λex_{ex} = 280 nm, λem_{em} = 340 nm) across pH 2–10. Quenching at acidic pH (e.g., pH 3) suggests protonation of the amide nitrogen, disrupting conjugation .
  • Job’s plot analysis : Determine stoichiometry of metal complexes (e.g., Pb2+^{2+}), which enhance fluorescence at neutral pH via chelation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Discrepancies arise from:
  • Purity of starting materials : Impurities in 4-methoxybenzylamine (>98% vs. 95%) reduce yields by 10–15% .
  • Workup protocols : Extraction with ethyl acetate vs. dichloromethane affects recovery of polar intermediates .
  • Catalyst traces : Residual Pd in cross-coupling steps (if applicable) may accelerate side reactions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.